Cas no 587012-62-2 (2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide)

2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide is a specialized triazole-based compound with potential applications in medicinal chemistry and agrochemical research. Its structure features a 1,2,4-triazole core substituted with a 2-chlorophenyl group and a thioether-linked acetamide moiety, enhancing its reactivity and binding affinity. The presence of both amino and sulfanyl groups offers versatility in further functionalization, making it a valuable intermediate for synthesizing biologically active molecules. This compound may exhibit inhibitory properties against specific enzymatic targets due to its heterocyclic framework. Its stability and synthetic adaptability make it suitable for exploratory studies in drug discovery and crop protection.
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide structure
587012-62-2 structure
Product Name:2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
CAS No:587012-62-2
MF:C17H16ClN5OS
MW:373.859840393066
CID:6621420
PubChem ID:1995492
Update Time:2025-05-21

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
    • Acetamide, 2-[[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(4-methylphenyl)-
    • AKOS002189868
    • 587012-62-2
    • F2715-0457
    • 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
    • 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
    • Inchi: 1S/C17H16ClN5OS/c1-11-6-8-12(9-7-11)20-15(24)10-25-17-22-21-16(23(17)19)13-4-2-3-5-14(13)18/h2-9H,10,19H2,1H3,(H,20,24)
    • InChI Key: DHADZKVXIVVKDW-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C)C=C1)(=O)CSC1N(N)C(C2=CC=CC=C2Cl)=NN=1

Computed Properties

  • Exact Mass: 373.0764090g/mol
  • Monoisotopic Mass: 373.0764090g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 111Ų

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide Pricemore >>

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Additional information on 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Compound CAS No. 587012-62-2: 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

The compound with CAS No. 587012-62-2, named 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely studied for their roles in drug design and agrochemicals. The molecule's structure features a 1,2,4-triazole ring system, a sulfanyl group, and an N-substituted acetamide moiety, making it a unique candidate for further research and development.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Recent studies have focused on optimizing the reaction conditions to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the sulfanyl group while maintaining the integrity of the sensitive triazole ring. These advancements highlight the compound's potential as a building block for more complex molecules in medicinal chemistry.

In terms of biological activity, this compound has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. A recent study published in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit cyclin-dependent kinases, which are critical targets in cancer therapy. The sulfanyl group was identified as a key functional group contributing to its bioactivity, suggesting that further modifications could enhance its therapeutic potential.

Beyond its pharmaceutical applications, this compound has also been investigated for its role in agrochemicals. Its ability to inhibit plant pathogens has been tested in field trials, with encouraging results showing reduced crop damage caused by fungal infections. The N-(4-methylphenyl)acetamide moiety was found to enhance the compound's stability under environmental conditions, making it a viable candidate for agricultural use.

The environmental impact of this compound has also been a focus of recent research. Studies conducted in accordance with OECD guidelines have assessed its biodegradability and toxicity to aquatic organisms. Results indicate that the compound is moderately biodegradable and exhibits low acute toxicity to fish and algae. These findings are crucial for regulatory compliance and ensure that its use aligns with sustainable practices.

In conclusion, the compound with CAS No. 587012-62-2 represents a significant advancement in organic synthesis and has demonstrated versatility across multiple application areas. Its unique structure and promising biological activity make it a valuable asset for researchers in both academia and industry. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in the development of novel therapeutic agents and agrochemicals.

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